molecular formula C9H8N2O B12343592 2-methyl-4aH-quinazolin-4-one

2-methyl-4aH-quinazolin-4-one

Cat. No.: B12343592
M. Wt: 160.17 g/mol
InChI Key: UUUVGYZBUHMUCV-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-methyl-: is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Anthranilic Acid Derivatives: One common method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions. This reaction typically requires heating to facilitate the formation of the quinazolinone ring.

    Condensation Reactions: Another approach involves the condensation of 2-aminobenzamide with aldehydes or ketones, followed by cyclization to form the quinazolinone structure. This method often employs catalysts such as acids or bases to enhance the reaction rate.

Industrial Production Methods: Industrial production of 4(3H)-quinazolinone, 2-methyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4(3H)-Quinazolinone, 2-methyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of 4(3H)-quinazolinone, 2-methyl- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups such as halogens or alkyl groups are introduced. These reactions often require the presence of a catalyst or specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, catalysts such as Lewis acids or bases.

Major Products:

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry: 4(3H)-Quinazolinone, 2-methyl- is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, 4(3H)-quinazolinone, 2-methyl- is studied for its potential as a bioactive compound. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored as potential drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry: In the industrial sector, 4(3H)-quinazolinone, 2-methyl- is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 4(3H)-quinazolinone, 2-methyl- varies depending on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation, thereby reducing tumor growth. In antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Comparison with Similar Compounds

    4(3H)-Quinazolinone: The parent compound without the 2-methyl substitution.

    2-Phenyl-4(3H)-quinazolinone: A derivative with a phenyl group at the 2-position.

    4(3H)-Quinazolinone, 6-chloro-: A derivative with a chlorine atom at the 6-position.

Comparison:

    4(3H)-Quinazolinone, 2-methyl-: is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity.

    2-Phenyl-4(3H)-quinazolinone: has a bulkier substituent at the 2-position, which may affect its binding affinity to molecular targets.

    4(3H)-Quinazolinone, 6-chloro-: has a chlorine atom that can enhance its electron-withdrawing properties, potentially altering its reactivity and biological effects.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methyl-4aH-quinazolin-4-one

InChI

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5,7H,1H3

InChI Key

UUUVGYZBUHMUCV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2C=CC=CC2=N1

Origin of Product

United States

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